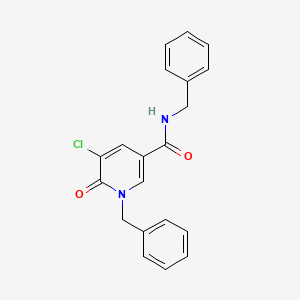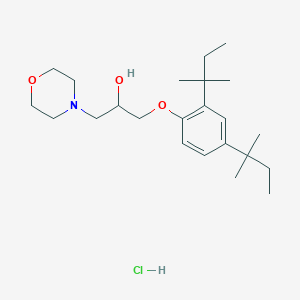![molecular formula C24H24N2O3 B2450843 (8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone CAS No. 866844-07-7](/img/structure/B2450843.png)
(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone, also known as ADQPTM, is a synthetic compound with potential applications in scientific research.
科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Activity One study describes the design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones, highlighting a specific compound's capability to not only inhibit aldose reductase effectively but also exhibit potent antioxidant activity. This suggests potential applications in combating diabetic complications by mitigating oxidative stress along with the inhibition of aldose reductase, an enzyme implicated in diabetic complications (Qin et al., 2015).
Cytotoxicity and Antimicrobial Activities Another research effort focuses on novel coumarin-derived 2-quinolone compounds, examining their cytotoxicity, antioxidant, and antimicrobial activities. These compounds demonstrate significant anticancer activity against specific cell lines and substantial antimicrobial activities, alongside encouraging antioxidant properties. This suggests their utility in developing new therapeutic agents with multifaceted biological effects (Al-Amiery et al., 2012).
mGlu1 Receptor Antagonism Research on the compound JNJ16259685 details its high potency and selectivity as a metabotropic glutamate (mGlu) 1 receptor antagonist, showcasing its capability to inhibit mGlu1 receptor function without affecting other mGlu receptor subtypes. This specificity indicates its potential application in studying neurological processes and disorders related to mGlu1 receptor activity (Lavreysen et al., 2004).
Synthetic and Structural Chemistry The synthesis and structural characterization of novel compounds, including those with azepino-diindole and quinolinyl dispiro heterocycles, highlight the versatility of quinoline derivatives in exploring new chemical spaces for potential therapeutic applications. Such studies contribute to the broader understanding of the structural basis for biological activity and offer templates for the development of novel drugs with specific biological targets (Elsayed et al., 2017; Kumar et al., 2014).
特性
IUPAC Name |
[8-(azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-6-8-17(9-7-16)24(27)19-14-25-20-13-22-21(28-15-29-22)12-18(20)23(19)26-10-4-2-3-5-11-26/h6-9,12-14H,2-5,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRGVMHWZBBXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450760.png)
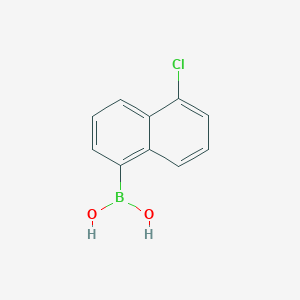
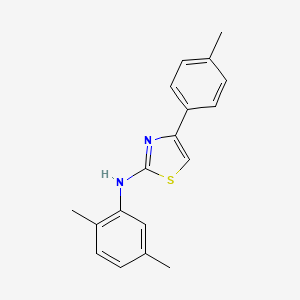
![N-(3-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450763.png)
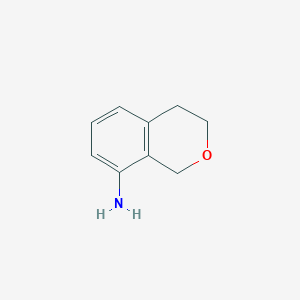

![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2450771.png)
![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(tert-butyl)phenoxy] ethan-1-one](/img/structure/B2450776.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)
